Home > Products > Screening Compounds P70455 > KRAS G12C inhibitor 35
KRAS G12C inhibitor 35 -

KRAS G12C inhibitor 35

Catalog Number: EVT-12536752
CAS Number:
Molecular Formula: C31H27ClF2N6O3
Molecular Weight: 605.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

KRAS G12C inhibitor 35 is a targeted therapeutic agent designed to specifically inhibit the mutated form of the KRAS protein, which is commonly associated with various cancers, particularly non-small cell lung cancer. The KRAS G12C mutation leads to continuous activation of the KRAS signaling pathway, promoting tumor growth and survival. Inhibitors like KRAS G12C inhibitor 35 aim to selectively bind to this mutated protein, thereby disrupting its function and offering a potential treatment avenue for patients with KRAS G12C mutations.

Classification

KRAS G12C inhibitor 35 belongs to a class of drugs known as covalent inhibitors. These compounds form irreversible bonds with specific amino acids in the target protein—in this case, cysteine at position 12 of the KRAS protein. This mechanism contrasts with reversible inhibitors that bind non-covalently and can dissociate from their targets .

Synthesis Analysis

Methods

The synthesis of KRAS G12C inhibitor 35 typically involves multi-step organic synthesis techniques, including:

  1. Initial Compound Design: Utilizing structure-based drug design principles to identify potential lead compounds that can effectively bind to the KRAS G12C mutant.
  2. Chemical Modifications: Iterative modifications of lead compounds to enhance their binding affinity and selectivity for the target protein.
  3. Covalent Bond Formation: The incorporation of reactive groups that can form covalent bonds with cysteine residues in the KRAS protein.

Technical Details

The synthesis often employs techniques such as:

  • Solid-phase synthesis for rapid generation of compound libraries.
  • High-throughput screening to evaluate biological activity against KRAS G12C.
  • Nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation and purity analysis .
Molecular Structure Analysis

Structure

The molecular structure of KRAS G12C inhibitor 35 typically features a core scaffold that allows for interaction with the switch-II pocket of the KRAS protein. Key structural components include:

  • A reactive electrophile capable of forming a covalent bond with cysteine-12.
  • Functional groups that enhance solubility and bioavailability.

Data

For example, similar compounds like AMG 510 (sotorasib) and MRTX849 (adagrasib) have been characterized by their ability to form stable complexes with KRAS G12C, demonstrating significant binding affinities in biochemical assays .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving KRAS G12C inhibitor 35 is its covalent modification of the KRAS G12C protein. This reaction occurs when the inhibitor binds irreversibly to cysteine-12, locking the protein in an inactive conformation.

Technical Details

This process can be summarized as follows:

  1. Binding: The inhibitor approaches and binds to the GDP-bound form of KRAS G12C.
  2. Covalent Modification: A nucleophilic attack by cysteine on the electrophilic center of the inhibitor leads to covalent bond formation.
  3. Inhibition: This modification prevents nucleotide exchange and downstream signaling, effectively inhibiting cell proliferation .
Mechanism of Action

Process

KRAS G12C inhibitors function by targeting the inactive state of the mutated protein. Upon binding, they stabilize this conformation, preventing it from transitioning back into an active state.

Data

Research indicates that these inhibitors can significantly reduce downstream signaling pathways associated with cell growth and survival, particularly in cancer cells harboring the KRAS G12C mutation . For instance, studies have shown that treatment with these inhibitors leads to decreased phosphorylation of extracellular signal-regulated kinases, indicating disrupted signaling through the RAS pathway.

Physical and Chemical Properties Analysis

Physical Properties

KRAS G12C inhibitor 35 typically exhibits:

  • High solubility in aqueous solutions.
  • Stability under physiological conditions.

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Generally within a range suitable for small-molecule drugs (e.g., approximately 400-600 Da).
  • LogP Value: Indicative of lipophilicity, affecting absorption and distribution.

Relevant data from similar compounds suggest favorable pharmacokinetic profiles that support oral bioavailability .

Applications

Scientific Uses

KRAS G12C inhibitors are primarily used in clinical settings for treating patients with advanced non-small cell lung cancer harboring the KRAS G12C mutation. Their development represents a significant breakthrough in targeted cancer therapy, providing new options for patients previously considered untreatable due to this mutation.

In addition to oncology applications, ongoing research explores potential uses in combination therapies aimed at overcoming resistance mechanisms observed in cancer treatment .

Properties

Product Name

KRAS G12C inhibitor 35

IUPAC Name

7-(3-chloro-2-fluoro-6-hydroxyphenyl)-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-2-oxo-4-(4-prop-2-enoylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile

Molecular Formula

C31H27ClF2N6O3

Molecular Weight

605.0 g/mol

InChI

InChI=1S/C31H27ClF2N6O3/c1-5-23(42)38-10-12-39(13-11-38)29-18-14-21(33)27(24-22(41)7-6-20(32)25(24)34)37-30(18)40(31(43)19(29)15-35)28-17(4)8-9-36-26(28)16(2)3/h5-9,14,16,41H,1,10-13H2,2-4H3

InChI Key

VKOUGWHSWXDAGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)F)C5=C(C=CC(=C5F)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.